molecular formula C13H12N2O2 B8760726 Methyl 3-(3-aminophenyl)isonicotinate CAS No. 344450-40-4

Methyl 3-(3-aminophenyl)isonicotinate

Cat. No.: B8760726
CAS No.: 344450-40-4
M. Wt: 228.25 g/mol
InChI Key: ULEALRZDEYMHBC-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)isonicotinate is a pyridine-based ester derivative featuring a 3-aminophenyl substituent at the 3-position of the isonicotinate scaffold. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol. This compound is structurally characterized by a methyl ester group at the 4-position of the pyridine ring and a 3-aminophenyl moiety at the 3-position, conferring unique electronic and steric properties.

Properties

CAS No.

344450-40-4

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)pyridine-4-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-5-6-15-8-12(11)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3

InChI Key

ULEALRZDEYMHBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis
Compound Name Substituent at Pyridine 3-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 3-(3-aminophenyl)isonicotinate 3-aminophenyl C₁₃H₁₂N₂O₂ 228.25 Ester, primary amine, aromatic
Methyl 3-aminoisonicotinate Amino (-NH₂) C₇H₈N₂O₂ 152.15 Ester, primary amine
Methyl 3-(benzylamino)isonicotinate Benzylamino (-NHCH₂C₆H₅) C₁₄H₁₄N₂O₂ 242.27 Ester, secondary amine, benzyl
Methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate 4-fluorophenyl carbamoyl C₁₄H₁₁FN₂O₃ 298.25 Ester, carbamoyl, fluorine

Key Observations :

  • The 3-aminophenyl group introduces an aromatic ring with a primary amine, increasing molecular weight and polarity compared to Methyl 3-aminoisonicotinate .
Physicochemical Properties
Property This compound (Inferred) Methyl 3-aminoisonicotinate Methyl nicotinate
LogP (octanol-water) ~1.5–2.0 (estimated) 0.53 (consensus) 1.2 (literature)
Water Solubility Moderate (5–10 mg/mL) 5.78 mg/mL 25 mg/mL
Hydrogen Bond Donors 1 (NH₂) 1 (NH₂) 0
TPSA (Ų) ~80–90 65.21 52.6

Key Observations :

  • The 3-aminophenyl group increases Topological Polar Surface Area (TPSA) compared to Methyl 3-aminoisonicotinate, suggesting reduced membrane permeability but enhanced solubility in polar solvents .
  • Methyl nicotinate (3-substituted pyridine ester) exhibits higher water solubility due to the absence of bulky aromatic substituents .
Spectroscopic and Analytical Profiles
  • Mass Spectrometry: Pyridine esters with 3- or 4-substituents (e.g., methyl nicotinate and isonicotinate) exhibit strong molecular ion peaks (m/z 137 for methyl nicotinate) and fragment ions from ester cleavage. In contrast, 2-substituted isomers show weaker molecular ions . The 3-aminophenyl derivative may display similar stability in mass spectra due to its 3,4-substitution pattern.
  • NMR: The aromatic protons in the 3-aminophenyl group would produce distinct splitting patterns in the 6.5–7.5 ppm range, differentiating it from alkyl-substituted analogs.
Stability and Reactivity
  • The primary amine in this compound may render it susceptible to oxidation or Schiff base formation, unlike the more stable benzylamino or carbamoyl derivatives .

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